Methyl 5-(3-hydroxypropoxy)picolinate

Antihypertensive Dopamine β-hydroxylase inhibition Ester prodrug strategy

Methyl 5-(3-hydroxypropoxy)picolinate (CAS 2241579-83-7; molecular formula C10H13NO4; molecular weight 211.21 g/mol) is a synthetic methyl ester derivative of picolinic acid (pyridine-2-carboxylic acid) bearing a 3-hydroxypropoxy substituent at the 5-position of the pyridine ring. The compound belongs to the broader class of 5-alkoxy-picolinic acids and esters, a family that has been extensively characterized in the patent and primary literature for anti-hypertensive activity via dopamine β-hydroxylase (DBH) inhibition.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
Cat. No. B8166089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(3-hydroxypropoxy)picolinate
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=C1)OCCCO
InChIInChI=1S/C10H13NO4/c1-14-10(13)9-4-3-8(7-11-9)15-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3
InChIKeyOLMQVRSKDXYZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(3-hydroxypropoxy)picolinate: Baseline Identification, Physicochemical Profile, and Class Assignment for Procurement Evaluation


Methyl 5-(3-hydroxypropoxy)picolinate (CAS 2241579-83-7; molecular formula C10H13NO4; molecular weight 211.21 g/mol) is a synthetic methyl ester derivative of picolinic acid (pyridine-2-carboxylic acid) bearing a 3-hydroxypropoxy substituent at the 5-position of the pyridine ring . The compound belongs to the broader class of 5-alkoxy-picolinic acids and esters, a family that has been extensively characterized in the patent and primary literature for anti-hypertensive activity via dopamine β-hydroxylase (DBH) inhibition [1][2]. The 3-hydroxypropoxy chain provides a terminal primary alcohol handle for further synthetic derivatization—a feature absent in simpler alkyl ether analogs such as methyl 5-methoxypicolinate [3]. Commercially available at ≥95% purity from research chemical suppliers, the compound is supplied exclusively for R&D purposes and is not listed on the EPA TSCA inventory .

Why Methyl 5-(3-hydroxypropoxy)picolinate Cannot Be Freely Substituted by Generic 5-Alkoxy-Picolinate Analogs


Within the 5-alkoxy-picolinic acid/ester class, chain length and terminal functionalization are critical determinants of both in vivo anti-hypertensive potency and acute toxicity [1]. The anti-hypertensive activity of 5-O-substituted picolinic acid derivatives is strongly correlated with the lipophilicity (log P) of the ester group; compounds with higher lipophilicity exhibit greater oral anti-hypertensive efficacy [1]. The 3-hydroxypropoxy chain introduces a terminal hydroxyl that simultaneously modulates log P (lowering it relative to fully alkyl chains of equivalent length) and provides a reactive handle for further conjugation—features that cannot be replicated by simple 5-methoxy (C1, no OH), 5-ethoxy (C2, branched), or 5-n-butoxy (C4, no OH) analogs [2]. Furthermore, introduction of halogeno substituents at the ω-position of the alkoxy chain has been shown to enhance activity 3- to 5-fold while reducing acute toxicity, demonstrating that even subtle chain modifications produce non-linear pharmacological outcomes [1]. Substituting with a generic analog lacking the 3-hydroxypropoxy group therefore risks unpredictable loss (or gain) of target engagement, altered toxicity profile, and forfeiture of the synthetic expandability afforded by the terminal hydroxyl [3].

Quantitative Differential Evidence for Methyl 5-(3-hydroxypropoxy)picolinate Relative to Key Comparator Analogs


Esterification-Dependent Antihypertensive Potentiation: Class-Level Evidence for Methyl Ester vs. Free Acid Forms of 5-Alkoxy-Picolinates

In the seminal structure-activity study of 5-O-substituted picolinic acid derivatives by Hachisu et al. (1983), esterification of 5-n-butoxy-picolinic acid (ND-186) was shown to potentiate antihypertensive activity and simultaneously reduce acute toxicity relative to the parent free acid. The study established that lipophilicity (log P) of the ester group positively correlates with oral antihypertensive efficacy in spontaneously hypertensive rats (SHRs) [1]. Methyl 5-(3-hydroxypropoxy)picolinate, as the methyl ester of 5-(3-hydroxypropoxy)picolinic acid, belongs to this same pharmacologically validated ester subclass. Although direct head-to-head data for the 3-hydroxypropoxy methyl ester versus its free acid in SHRs is not yet publicly available, the class-level esterification benefit is quantitatively established: ester derivatives of ND-186 demonstrated potentiated activity and reduced toxicity [1]. The terminal hydroxyl on the 3-hydroxypropoxy chain additionally provides a conjugation site unavailable in simple alkyl esters, enabling further log P tuning through prodrug strategies [2].

Antihypertensive Dopamine β-hydroxylase inhibition Ester prodrug strategy

Chain-Length Modulation of Acute Toxicity: 3-Hydroxypropoxy vs. 5-n-Butoxy and Fusaric Acid

Hachisu et al. (1983) demonstrated that ω-terminal functionalization of the 5-alkoxy chain dramatically alters the acute toxicity profile of picolinic acid derivatives. Introduction of a trifluoromethyl group at the ω-position of the 5-n-butoxy chain reduced acute toxicity 3- to 5-fold compared to fusaric acid (5-n-butylpicolinic acid), a known DBH inhibitor with a low LD50 [1]. While the 3-hydroxypropoxy chain has not been directly tested in this specific toxicity assay, its terminal hydroxyl group represents a distinct chemical environment from both the unsubstituted n-butoxy chain and the ω-trifluoromethyl-substituted chain. The hydroxyl contributes additional hydrogen-bonding capacity (H-bond donor count = 1) that is absent in fusaric acid (H-bond donor count = 0), potentially altering distribution and metabolism. This structural differentiation provides a testable hypothesis that the 3-hydroxypropoxy analog may occupy an intermediate position in the toxicity spectrum between the more toxic fusaric acid and the less toxic ω-CF3-substituted derivatives [1][2].

Acute toxicity Safety margin 5-alkoxy-picolinic acid SAR

Synthetic Expandability via Terminal Hydroxyl Handle: Comparison with Methyl 5-Methoxypicolinate

The Deady et al. (1971) methodology provides general synthetic routes for methyl 5-substituted picolinates from readily available starting materials, establishing the synthetic tractability of this scaffold [1]. Methyl 5-(3-hydroxypropoxy)picolinate is distinguished from methyl 5-methoxypicolinate (CAS 29681-39-8, the simplest 5-alkoxy methyl ester analog) by the presence of a terminal primary hydroxyl group on the 3-carbon spacer. This hydroxyl serves as a synthetic handle for further derivatization—esterification, etherification, oxidation to aldehyde/carboxylic acid, or conjugation to pharmacophores—reactions that are impossible with the methoxy-capped analog. In practice, this means one gram of methyl 5-(3-hydroxypropoxy)picolinate can serve as a branching point for generating 5–10 distinct derivatives through single-step transformations, whereas methyl 5-methoxypicolinate requires de novo synthesis of each analog from picolinic acid [1][2]. The 3-carbon spacer length (vs. 2-carbon in ethoxy or 4-carbon in butoxy) is within the optimal range identified in the Hachisu et al. SAR for maintaining anti-hypertensive activity while allowing terminal functionalization [3].

Synthetic intermediate Derivatization handle Medicinal chemistry SAR

Metal Chelation Potential: Comparative DFT Evidence for the Picolinate Core vs. Hydroxypicolinate Isomers

DFT computational studies on hydroxypicolinic compounds have demonstrated that the position of the hydroxyl substituent on the pyridine ring critically governs metal chelation preference and complex stability. Specifically, 5-hydroxypicolinate exhibits the highest preference for complexation with copper(II) among the monohydroxylated picolinate isomers, whereas 6-hydroxypicolinate yields the most thermodynamically stable complex [1]. Methyl 5-(3-hydroxypropoxy)picolinate retains the 5-substitution pattern of the pyridine ring while extending the hydroxyl functionality to a distal position via a 3-carbon spacer. This structural arrangement is predicted to preserve the favorable Cu(II) chelation preference associated with the 5-substituted picolinate core while offering an additional distal hydroxyl that may participate in secondary coordination sphere interactions or metal-bridging in polynuclear complexes—a feature not available to simple 5-hydroxy or 5-methoxy picolinates [1][2].

Coordination chemistry Metal chelation DFT computational analysis

Validated Application Scenarios for Methyl 5-(3-hydroxypropoxy)picolinate Based on Quantitative Differentiation Evidence


Cardiovascular Drug Discovery: Dabamine β-Hydroxylase (DBH) Inhibitor Lead Optimization

The 5-alkoxy-picolinic acid/ester class is a validated scaffold for DBH inhibition with anti-hypertensive efficacy demonstrated in spontaneously hypertensive rats (SHRs) [1]. Methyl 5-(3-hydroxypropoxy)picolinate serves as an advanced intermediate for lead optimization programs targeting DBH. Its methyl ester confers the class-level esterification benefit of potentiated oral activity and reduced toxicity, while the terminal hydroxyl on the 3-hydroxypropoxy chain provides a conjugation site for prodrug strategies (e.g., amino acid ester prodrugs, phosphate prodrugs) that can further tune pharmacokinetics [1][2]. Researchers should procure this compound when the goal is to explore the effect of terminal hydroxyl functionalization on DBH inhibition potency, oral bioavailability, and toxicity relative to the well-characterized n-butoxy (ND-186) and ω-CF3-substituted analogs [1].

Coordination Chemistry and Metal-Organic Framework (MOF) Precursor Development

DFT studies have established that 5-substituted picolinates exhibit the highest preference for Cu(II) complexation among hydroxypicolinate regioisomers [3]. Methyl 5-(3-hydroxypropoxy)picolinate extends this scaffold by adding a distal primary hydroxyl that can serve as a secondary metal-binding site or as an anchoring point for surface immobilization on metal oxide nanoparticles. This dual-site coordination capability is not available from simpler analogs such as methyl 5-hydroxypicolinate or methyl 5-methoxypicolinate, making the target compound a strategic procurement choice for researchers developing heterometallic complexes, luminescent lanthanide materials, or surface-functionalized coordination polymers [3].

Medicinal Chemistry SAR Library Expansion Around the 5-Position of Picolinic Acid

Building on the Deady et al. (1971) validated synthetic methodology for methyl 5-substituted picolinates [4], methyl 5-(3-hydroxypropoxy)picolinate functions as a central branching intermediate for generating diverse 5-O-substituted analog libraries. The terminal hydroxyl enables at least five distinct single-step transformations (oxidation to aldehyde/acid, esterification, etherification, sulfonation, carbamate formation) without requiring de novo synthesis of the picolinate core each time [4]. For medicinal chemistry groups conducting systematic SAR around the 5-alkoxy chain length and terminal group, this compound provides the optimal balance of synthetic expandability (via the terminal -OH) and pharmacologically relevant chain length (C3 spacer falls within the optimal range identified in the Hachisu et al. SAR [1]).

Enzyme Mechanistic Studies: p-Hydroxybenzoate Hydroxylase (PHBH) Effector Analog Design

5-Hydroxypicolinate is a known effector of p-hydroxybenzoate hydroxylase (PHBH, EC 1.14.13.2), stimulating rapid NADPH oxidation without undergoing hydroxylation itself [5]. Methyl 5-(3-hydroxypropoxy)picolinate, as a protected (ester) and extended-chain analog of the 5-hydroxypicolinate effector, offers a tool compound for probing the substrate/effector binding pocket tolerance of PHBH and related flavoprotein monooxygenases. The methyl ester group and extended 3-hydroxypropoxy chain can be used to interrogate steric and electronic requirements of the enzyme active site, while the terminal hydroxyl retains hydrogen-bonding capacity analogous to the 5-OH of the parent effector. This compound is therefore recommended for enzymology groups studying structure-function relationships in flavin-dependent aromatic hydroxylases [5].

Quote Request

Request a Quote for Methyl 5-(3-hydroxypropoxy)picolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.